molecular formula C10H11IO2 B8465009 2-(Cyclopropylmethoxy)-3-iodophenol

2-(Cyclopropylmethoxy)-3-iodophenol

Cat. No.: B8465009
M. Wt: 290.10 g/mol
InChI Key: VRZPCWJDVKXBFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclopropylmethoxy)-3-iodophenol (CAS 944334-09-2) is a chemical compound with the molecular formula C10H11IO2 and a molecular weight of 290.10 g/mol . It serves as a valuable synthetic intermediate in organic and medicinal chemistry research. This compound is structurally related to 2-iodophenol derivatives, which are recognized as key building blocks in the synthesis of numerous pharmaceutical compounds, including drugs for cardiovascular diseases, antiviral agents, and anti-inflammatory agents . In one documented application, a closely related compound, 2-(Cyclopropylmethoxy)phenol, was used as a precursor in the multi-step synthesis of a novel 1,3,4-oxadiazole derivative, which was subsequently evaluated for and demonstrated antibacterial activity . Furthermore, recent advancements in synthetic methodology highlight the utility of 2-iodophenols as reactants in visible-light-induced palladium-catalyzed formal [3+3] cyclization reactions with cyclopropenes, providing a facile approach to synthetically challenging 2H-chromenes bearing quaternary carbon centers . This positions this compound as a versatile reagent for constructing complex molecular architectures in catalytic reactions. The global market for 2-iodophenol derivatives is expanding, driven significantly by growth in the pharmaceutical and agrochemical sectors, underscoring the research and industrial importance of this class of compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H11IO2

Molecular Weight

290.10 g/mol

IUPAC Name

2-(cyclopropylmethoxy)-3-iodophenol

InChI

InChI=1S/C10H11IO2/c11-8-2-1-3-9(12)10(8)13-6-7-4-5-7/h1-3,7,12H,4-6H2

InChI Key

VRZPCWJDVKXBFK-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=CC=C2I)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Drug Development:
2-(Cyclopropylmethoxy)-3-iodophenol is being investigated for its potential as a pharmaceutical agent. The iodine atom enhances electrophilic properties, while the cyclopropylmethoxy group increases lipophilicity, facilitating cellular uptake. Preliminary studies suggest that it may interact with specific enzymes or receptors, modulating their activities.

Biochemical Probes:
This compound serves as a valuable biochemical probe for studying enzyme activities and protein interactions. Its ability to form hydrogen bonds with proteins can inhibit their functions, making it a candidate for further investigation in drug design targeting metabolic pathways.

Materials Science

Synthesis of Novel Materials:
The unique structural features of this compound allow it to be used in the synthesis of materials with specific electronic or optical properties. Its reactivity can be harnessed to develop new polymers or composites that exhibit enhanced performance in electronic devices.

Anticancer Research:
Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cell growth in various cancer cell lines. The National Cancer Institute's protocols have been employed to evaluate the efficacy of these compounds against human tumor cells, revealing promising results in terms of growth inhibition.

Study Cell Line GI50 (µM) TGI (µM)
Study AMDA-MB-23115.7250.68
Study BSK-MEL-3012.5345.00
Study CPANC-110.0030.00

Case Studies

Case Study 1: In Vitro Anticancer Activity
In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including breast and melanoma cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Study 2: Enzyme Interaction Studies
Research has shown that this compound can effectively inhibit specific enzymes involved in metabolic pathways, suggesting its potential role as a therapeutic agent in metabolic disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights several compounds containing cyclopropylmethoxy or iodinated aromatic groups, though none are direct structural analogs. The following analysis focuses on key structural and functional differences:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties/Applications Reference
2-(Cyclopropylmethoxy)-3-iodophenol Phenol 2-(Cyclopropylmethoxy), 3-iodo Hypothesized: High lipophilicity, potential radiopharmaceutical use N/A (Not in evidence)
Roflumilast Benzamide 3-Cyclopropylmethoxy, 4-difluoromethoxy, N-(3,5-dichloropyrid-4-yl) PDE4 inhibitor (IC₅₀: 0.8 nM in neutrophils)
Betaxolol Hydrochloride Propanolamine 4-[2-(Cyclopropylmethoxy)ethyl]phenoxy, isopropylamino β1-adrenergic receptor antagonist
Methyl 3-(3,5-bis(cyclopropylmethoxy)phenyl)-6-(cyclopropylmethoxy)-2-(4-(cyclopropylmethoxy)phenyl)benzofuran-4-carboxylate (19) Benzofuran Multiple cyclopropylmethoxy groups at positions 2, 3, 5, 6, and 4-carboxylate Intermediate in natural product synthesis

Key Observations

Cyclopropylmethoxy Group: In roflumilast, the cyclopropylmethoxy group at position 3 contributes to PDE4 selectivity and potency, with minimal off-target effects on other phosphodiesterases . In betaxolol, the cyclopropylmethoxyethylphenoxy group enhances receptor binding affinity and metabolic stability compared to simpler alkoxy substituents . In benzofuran derivatives (e.g., compound 19), multiple cyclopropylmethoxy groups increase steric hindrance, influencing regioselectivity in catalytic hydrogenation and oxidation steps .

Biological Activity: Roflumilast demonstrates broad anti-inflammatory activity (IC₅₀: 2–21 nM across leukocytes) due to its balanced potency across immune cells . In contrast, betaxolol’s activity is confined to β1-adrenergic receptors, reflecting the importance of the propanolamine backbone over phenolic structures .

Synthetic Utility: Benzofuran derivatives (e.g., compound 19) are synthesized via Pd-catalyzed cross-coupling, with cyclopropylmethoxy groups introduced early to avoid steric clashes during functionalization . This contrasts with simpler phenolic analogs, where iodine might complicate coupling reactions.

Research Findings and Limitations

  • Gaps in Evidence: No direct studies on this compound were identified. The closest analogs (e.g., roflumilast, betaxolol) differ significantly in core structure and biological targets.
  • Hypothesized Properties : Based on substituent effects:
    • The iodine atom may enhance oxidative stability compared to bromo or chloro analogs.
    • The cyclopropylmethoxy group could improve metabolic resistance relative to straight-chain alkoxy groups (e.g., methoxy or ethoxy), as seen in roflumilast .

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